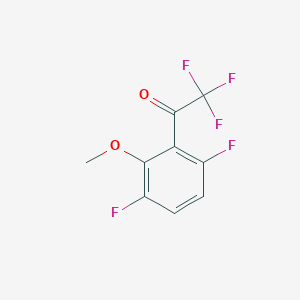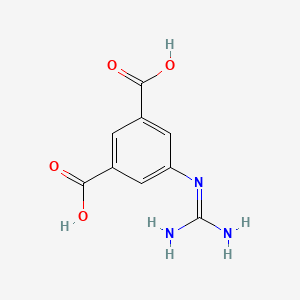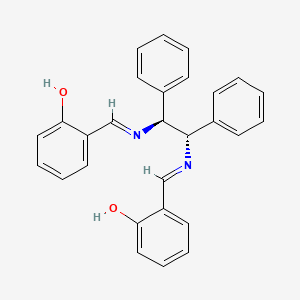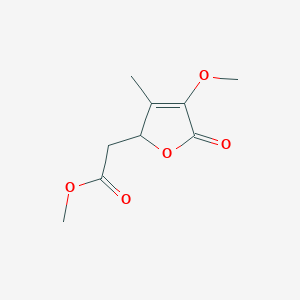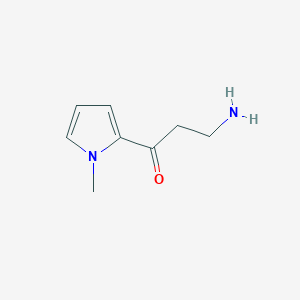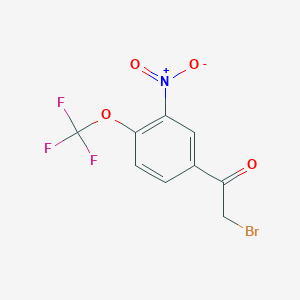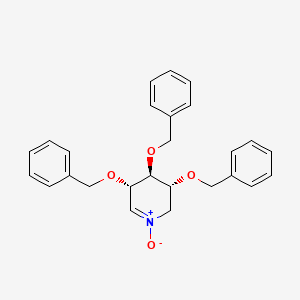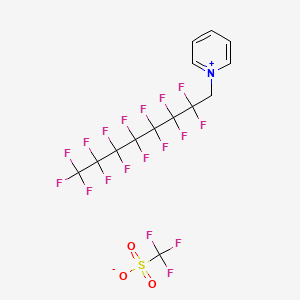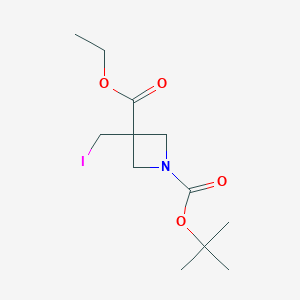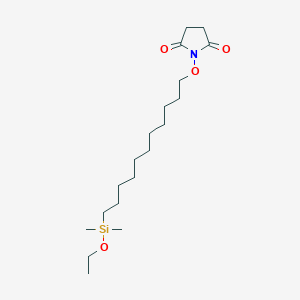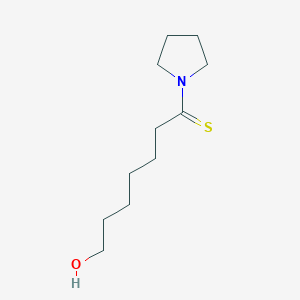
7-Hydroxy-1-(1-pyrrolidinyl)-1-heptanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-HYDROXY-1-(PYRROLIDIN-1-YL)HEPTANE-1-THIONE is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a hydroxyl group, and a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-HYDROXY-1-(PYRROLIDIN-1-YL)HEPTANE-1-THIONE typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Attachment of the Thione Group: The thione group can be introduced through the reaction of a carbonyl compound with a sulfur donor, such as thiourea or Lawesson’s reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The hydroxyl group in 7-HYDROXY-1-(PYRROLIDIN-1-YL)HEPTANE-1-THIONE can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The thione group can be reduced to a thiol group using reducing agents such as sodium borohydride.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Thiols.
Substitution Products: N-substituted pyrrolidines.
Aplicaciones Científicas De Investigación
7-HYDROXY-1-(PYRROLIDIN-1-YL)HEPTANE-1-THIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-HYDROXY-1-(PYRROLIDIN-1-YL)HEPTANE-1-THIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and thione groups can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The pyrrolidine ring can also contribute to the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Pyrrolidine: A simple nitrogen-containing heterocycle with similar structural features.
Thioheptane: A compound with a thione group but lacking the pyrrolidine ring.
Hydroxyheptane: A compound with a hydroxyl group but lacking the pyrrolidine ring and thione group.
Uniqueness: 7-HYDROXY-1-(PYRROLIDIN-1-YL)HEPTANE-1-THIONE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a hydroxyl group and a thione group, along with the pyrrolidine ring, allows for a wide range of chemical transformations and interactions with biological targets.
Propiedades
Fórmula molecular |
C11H21NOS |
|---|---|
Peso molecular |
215.36 g/mol |
Nombre IUPAC |
7-hydroxy-1-pyrrolidin-1-ylheptane-1-thione |
InChI |
InChI=1S/C11H21NOS/c13-10-6-2-1-3-7-11(14)12-8-4-5-9-12/h13H,1-10H2 |
Clave InChI |
HQJZIKPGHQAULF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=S)CCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole](/img/structure/B15203504.png)
![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B15203505.png)
